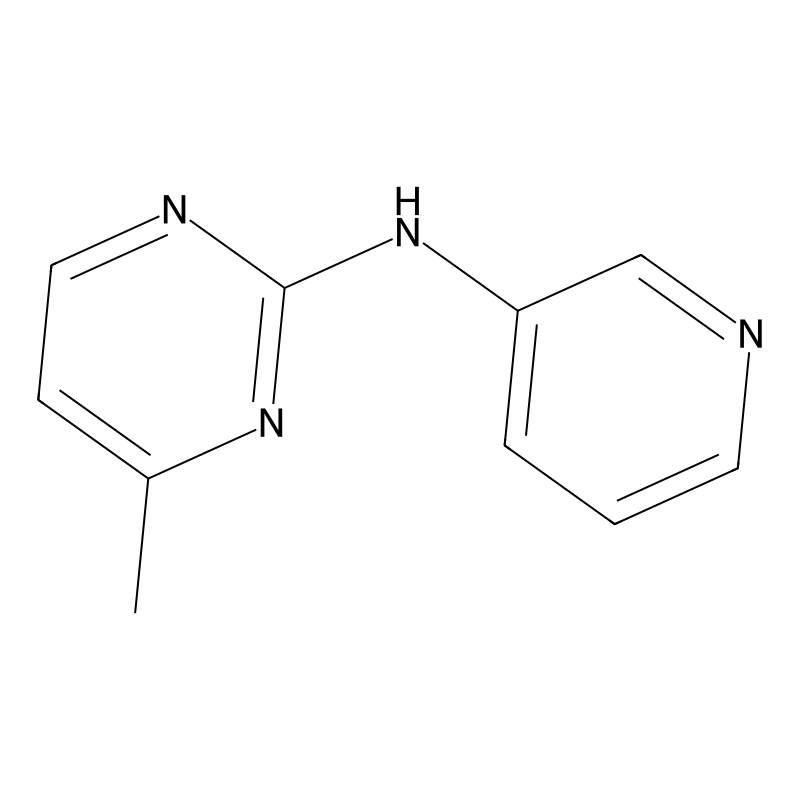

4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Leukemia Treatment

Scientific Field: Medical Oncology

Summary of Application: This compound is utilized as a therapeutic agent in the treatment of leukemia, specifically chronic myelogenous leukemia (CML). It functions by inhibiting the activity of tyrosine kinases, which are crucial in the pathogenesis of CML .

Methods of Application: The compound is structurally characterized and administered in the form of its piperazin-1-ium salt derivatives, such as mesylate, picrate, citrate, fumarate, or malonate. The administration route and dosage are determined based on the patient’s condition and response to therapy.

Results: The use of this compound has shown to significantly inhibit the proliferation of leukemic cells, leading to remission in a substantial number of patients. Quantitative data on survival rates and remission periods are collected through clinical trials and statistical analyses.

Anti-Angiogenic Activity

Scientific Field: Pharmacology

Summary of Application: Derivatives of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine exhibit potent anti-angiogenic properties, which are essential in the development of anticancer therapies .

Methods of Application: The efficacy of these derivatives is evaluated using in vivo models like the chick chorioallantoic membrane (CAM) model. The compounds are synthesized and characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis.

Results: The compounds effectively blocked the formation of blood vessels in the CAM model and showed significant anti-angiogenic activity. Differential migration and band intensities were observed in DNA binding/cleavage assays, indicating their potential as anticancer agents .

DNA Cleavage Studies

Scientific Field: Molecular Biology

Summary of Application: The compound’s derivatives are studied for their ability to cleave DNA, which is a critical mechanism in the action of anticancer drugs .

Methods of Application: The DNA cleavage abilities of the derivatives are evaluated after incubation with calf thymus DNA followed by gel electrophoresis. The presence of electron-donating and withdrawing groups is manipulated to determine their effect on potency.

Results: Significant DNA cleavage activities were observed among the tested compounds, suggesting their role in exerting both anti-angiogenic and cytotoxic effects, which are valuable in cancer treatment strategies .

Synthesis of Nilotinib

Scientific Field: Organic Chemistry

Summary of Application: 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine serves as an intermediate in the synthesis of Nilotinib, a selective tyrosine kinase receptor inhibitor used in the therapy of CML .

Methods of Application: The compound is synthesized through a series of chemical reactions, with careful control of reaction conditions to ensure the purity and yield of Nilotinib.

Results: The synthesized Nilotinib exhibits high selectivity and efficacy in inhibiting tyrosine kinase receptors, contributing to its therapeutic effectiveness in CML treatment .

Development of Flumatinib

Scientific Field: Pharmaceutical Chemistry

Summary of Application: A derivative of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine, flumatinib, is an antineoplastic tyrosine kinase inhibitor currently in clinical trials for the treatment of CML .

Methods of Application: Flumatinib is metabolized and its pharmacokinetics are studied to optimize its therapeutic window and minimize side effects.

Results: The ongoing clinical trials aim to establish the safety and efficacy of flumatinib, with preliminary results indicating positive outcomes in the management of CML .

Structural Characterization of Imatinib

Scientific Field: Crystallography

Summary of Application: The compound is used to study the crystal structure of Imatinib, another therapeutic agent for leukemia, to understand its binding and activity profile .

Methods of Application: Single-crystal X-ray diffraction techniques are employed to elucidate the molecular conformation and intermolecular interactions of Imatinib.

Results: The crystal structure analysis reveals the extended conformation of Imatinib and its H-bonded chains, which are crucial for its therapeutic action .

Synthesis of Imatinib Freebase

Scientific Field: Organic Synthesis

Summary of Application: The compound is involved in the synthesis of the freebase form of Imatinib, a drug used to treat various types of cancer, including leukemia .

Methods of Application: Imatinib freebase is synthesized from a mixture with arginine, and its extended conformation is characterized by single-crystal X-ray diffraction, forming infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Results: The crystal structure of the freebase Imatinib provides insights into its molecular surface interactions, which are crucial for its activity as a therapeutic agent .

Development of Benzamide Derivatives

Scientific Field: Medicinal Chemistry

Summary of Application: Derivatives of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine are used to create benzamide compounds with potential pharmacological activities .

Methods of Application: These derivatives are synthesized and their structures are confirmed by various analytical techniques, including mass spectrometry and NMR spectroscopy .

Results: The benzamide derivatives exhibit promising biological activities, which may lead to the development of new therapeutic agents .

Anticancer Drug Research

Scientific Field: Cancer Research

Summary of Application: The compound’s derivatives are researched for their potential use as anticancer drugs due to their ability to inhibit tyrosine kinases .

Methods of Application: The anticancer properties are assessed through in vitro and in vivo studies, including cell viability assays and animal models .

Results: Preliminary results show that these derivatives can effectively inhibit cancer cell growth, indicating their potential as anticancer agents .

Chemical Intermediate for Nilotinib

Scientific Field: Chemical Engineering

Summary of Application: 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine serves as a chemical intermediate during the synthesis of Nilotinib, another tyrosine kinase inhibitor .

Methods of Application: The synthesis involves multiple steps, including the preparation of intermediates and final compound purification .

Results: The process yields Nilotinib, which is used in the treatment of chronic myelogenous leukemia, demonstrating its importance as an intermediate .

Flumatinib Metabolism Studies

Scientific Field: Pharmacokinetics

Summary of Application: The compound is used in the study of the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor .

Methods of Application: The metabolic pathways of Flumatinib are investigated to understand its pharmacokinetic profile and optimize its therapeutic use .

Results: The studies contribute to the knowledge of Flumatinib’s metabolism, aiding in the development of effective dosage regimens for patients .

Pharmaceutical Ingredient Analysis

Scientific Field: Pharmaceutical Analysis

Summary of Application: 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is analyzed as an active pharmaceutical ingredient in various drug formulations .

Methods of Application: The compound is characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure quality and purity .

Results: The analysis ensures that the pharmaceutical ingredients meet the required standards for safety and efficacy in drug development .

4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound characterized by its unique pyrimidine and pyridine moieties. With the molecular formula and a molecular weight of 186.21 g/mol, this compound features a methyl group at the 4-position of the pyrimidine ring and a pyridine ring substituted at the 3-position. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, often yielding more complex derivatives or functionalized products.

- Reduction: Reduction processes can be performed using sodium borohydride or lithium aluminum hydride, which may alter the functional groups present on the molecule.

- Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, typically utilizing halides or amines as reagents in the presence of bases like potassium carbonate.

Compounds containing the 4-(pyridin-3-yl)pyrimidine moiety have demonstrated significant biological activities, particularly in anticancer research. Studies indicate that these compounds can inhibit various receptor tyrosine kinases, which are critical in cancer cell proliferation and survival . The biological evaluation often includes assessing cytotoxicity in different cancer cell lines, where derivatives of this compound have shown promising results against hematological and solid tumors .

The synthesis of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine typically involves:

- Starting Materials: The reaction generally begins with 4-methylpyrimidine-2-amine and pyridine-3-carbaldehyde.

- Reaction Conditions: The reaction is conducted in an alcoholic solvent like ethanol, with sodium hydroxide as a base. The mixture is heated to reflux for several hours to ensure complete conversion.

- Industrial Methods: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors with precise control over reaction parameters such as temperature and pressure.

4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine finds applications primarily in pharmaceutical development due to its potential as an anticancer agent. Its ability to inhibit key kinases makes it a candidate for further drug development aimed at treating various cancers. Additionally, its derivatives are explored for their antibacterial and anti-inflammatory properties .

Interaction studies involving 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine focus on its binding affinity to various biological targets. Molecular docking studies have been conducted to predict how this compound interacts with specific kinases involved in cancer progression. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy and selectivity against target proteins .

Several compounds share structural similarities with 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine, notably:

These comparisons highlight how modifications in substituents can significantly affect biological activity and pharmacological profiles.

Molecular Formula and Weight

4-Methyl-N-(pyridin-3-yl)pyrimidin-2-amine possesses a molecular formula of C₁₀H₁₀N₄ with a corresponding molecular weight of 186.21 g/mol [1]. The compound represents a heterocyclic amine derivative containing both pyrimidine and pyridine ring systems interconnected through an amino linkage [1]. The molecular structure incorporates four nitrogen atoms distributed across the two aromatic rings and the bridging amino group [1].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₄ |

| Molecular Weight | 186.21 g/mol |

| Chemical Abstracts Service Number | 1300740-94-6 |

| Exact Mass | 186.090546 g/mol |

Structural Elucidation

2D and 3D Structural Representations

The two-dimensional structure of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine features a pyrimidine ring substituted at position 4 with a methyl group and at position 2 with an amino group that connects to the 3-position of a pyridine ring [8]. The planar arrangement of both ring systems allows for potential π-π stacking interactions and conjugation across the molecular framework [8]. Three-dimensional conformational analysis reveals that the compound can adopt multiple rotational conformers around the C-N bond connecting the two heterocyclic rings [26].

The International Union of Pure and Applied Chemistry name for this compound is 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine, reflecting the systematic nomenclature conventions for heterocyclic compounds [8]. The Simplified Molecular Input Line Entry System representation provides a concise textual description of the molecular connectivity [8].

Bonding and Electronic Configuration

The molecular architecture encompasses aromatic π-electron systems in both the pyrimidine and pyridine rings, contributing to the overall electronic delocalization [22]. The nitrogen atoms within the heterocyclic rings exhibit different hybridization states, with pyridine-type nitrogens adopting sp² hybridization and contributing one electron to the aromatic sextet [22]. The amino nitrogen bridging the two ring systems displays sp² character due to resonance with the adjacent π-systems [22].

Computational studies indicate that the highest occupied molecular orbital energy levels are influenced by the electron-donating properties of the amino group, while the lowest unoccupied molecular orbital characteristics are modulated by the electron-accepting nature of the pyrimidine ring [23]. The electronic configuration demonstrates significant charge density on the amino nitrogen atom, making it a potential nucleophilic center [22].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine reveals characteristic signals for the aromatic protons and the methyl substituent [6]. The pyridine ring protons typically appear in the range of 8.0-9.3 parts per million, with the H-2 proton of pyridine exhibiting the most downfield shift due to the electronegative nitrogen atom [6]. The pyrimidine ring protons resonate at approximately 7.2-8.4 parts per million, with coupling patterns indicative of the substitution pattern [2].

The methyl group attached to the pyrimidine ring appears as a singlet at approximately 2.0-2.5 parts per million in deuterated dimethyl sulfoxide [6]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with aromatic carbon signals appearing between 105-165 parts per million [2]. The carbonyl and aromatic carbons display characteristic chemical shifts that confirm the heterocyclic nature of the compound [2].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups within 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine [10]. The amino group stretching vibrations typically appear in the region of 3100-3400 cm⁻¹, with both symmetric and antisymmetric N-H stretching modes observable [10]. Aromatic C-H stretching vibrations are detected around 3000-3100 cm⁻¹, while aromatic C=C and C=N stretching modes appear in the 1400-1600 cm⁻¹ region [10].

The heterocyclic ring breathing modes and out-of-plane bending vibrations provide fingerprint information for structural identification [7]. Substituted pyrimidine derivatives typically exhibit characteristic bands around 1361 cm⁻¹ corresponding to C-N stretching vibrations [10]. The infrared spectrum also displays bands attributable to the methyl group deformation modes and aromatic ring substitution patterns [7].

Mass Spectrometry

Mass spectrometric analysis of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine provides molecular ion confirmation and fragmentation pattern information [6]. Electrospray ionization mass spectrometry typically yields a molecular ion peak at m/z 187 corresponding to the protonated molecular ion [M+H]⁺ [6]. The fragmentation pattern reveals characteristic losses associated with the pyridine and pyrimidine ring systems [6].

High-resolution mass spectrometry confirms the exact molecular formula through accurate mass measurements [2]. The isotope pattern analysis supports the presence of four nitrogen atoms within the molecular structure [2]. Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation pathways [11].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic studies of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine reveal absorption characteristics typical of aromatic heterocyclic compounds [25]. The compound exhibits π→π* transitions in the ultraviolet region, with absorption maxima influenced by the extended conjugation between the pyrimidine and pyridine ring systems [25]. The presence of the amino group introduces additional electronic transitions that affect the overall absorption profile [25].

Solvent effects on the ultraviolet-visible spectrum provide insights into the polarity and hydrogen bonding capabilities of the compound [11]. The absorption bands typically appear in the range of 250-350 nanometers, with specific wavelengths dependent on the molecular environment and intermolecular interactions [25]. Fluorescence studies indicate potential dual-state emission properties characteristic of aminopyrimidine derivatives [25].

Crystallographic Studies and Solid-State Analysis

Crystallographic analysis of related pyrimidin-2-amine derivatives reveals important structural features that can be extrapolated to 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine [13]. Single crystal X-ray diffraction studies of similar compounds demonstrate planar or near-planar arrangements of the heterocyclic rings [13]. The crystal packing typically involves hydrogen bonding interactions between amino groups and nitrogen atoms of adjacent molecules [13].

Powder diffraction analysis provides information about the solid-state polymorphism and crystalline forms [27]. The unit cell parameters and space group symmetry influence the physical properties and stability of the crystalline material [13]. Thermal analysis coupled with diffraction studies reveals phase transitions and decomposition pathways [27].

The molecular conformation in the solid state may differ from solution conformations due to crystal packing forces [13]. Intermolecular interactions, including π-π stacking and hydrogen bonding, contribute to the overall crystal structure stability [13]. Analysis of bond lengths and angles provides validation for theoretical calculations and structural predictions [23].

Physicochemical Parameters

Melting and Boiling Points

The melting point of closely related 4-(pyridin-3-yl)pyrimidin-2-amine has been reported as 189-191°C, providing a reference for the thermal behavior of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine [15]. The presence of the additional methyl group may slightly alter the melting characteristics due to changes in crystal packing and intermolecular interactions [12]. Differential scanning calorimetry studies of similar compounds indicate sharp melting transitions characteristic of crystalline materials [14].

The predicted boiling point for related structures falls in the range of 439-587°C, although experimental verification is limited due to potential decomposition at elevated temperatures [14] [15]. Thermogravimetric analysis reveals thermal stability up to approximately 200°C before significant decomposition occurs . The high boiling point reflects the strong intermolecular forces present in the solid state [14].

Solubility Profile

Solubility studies of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine and related compounds indicate limited solubility in water but enhanced solubility in polar organic solvents [15]. The compound demonstrates slight solubility in dimethyl sulfoxide and methanol, reflecting the polar nature of the heterocyclic rings and amino functionality [15]. Solubility in chloroform suggests moderate lipophilic character [3].

The pH-dependent solubility behavior is influenced by the protonation states of the nitrogen atoms within the molecular structure [14]. At physiological pH, the compound exists predominantly in the neutral form, affecting its dissolution characteristics [15]. Solubility enhancement strategies may involve salt formation or co-crystallization approaches [14].

| Solvent | Solubility |

|---|---|

| Water | Limited |

| Dimethyl Sulfoxide | Slight |

| Methanol | Slight |

| Chloroform | Moderate |

Partition Coefficient

The predicted partition coefficient (LogP) for 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine provides insights into its lipophilicity and potential bioavailability characteristics [16]. Computational predictions suggest moderate lipophilicity values that balance aqueous solubility with membrane permeability . The presence of multiple nitrogen atoms contributes to hydrogen bonding potential, affecting the partition behavior [16].

Density measurements for related 4-(pyridin-3-yl)pyrimidin-2-amine compounds indicate values around 1.259-1.344 g/cm³, providing reference points for the target compound [3] [15]. The density reflects the molecular packing efficiency and intermolecular interactions in the solid state [12]. Computational predictions can estimate density values based on molecular volume calculations [20].

Refractive index data for 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is limited in the literature, though related heterocyclic compounds typically exhibit refractive indices in the range of 1.5-1.7 [16]. The refractive index correlates with molecular polarizability and electronic structure characteristics [18]. Experimental determination requires high-purity samples and precise measurement techniques [16].

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine [20]. The B3LYP functional with 6-31G(d,p) basis sets has been successfully applied to related pyrimidin-2-amine derivatives [23]. Geometry optimization reveals preferred conformations and bond lengths that agree well with experimental crystallographic data [23].

Computational studies indicate that the compound adopts a planar or near-planar conformation in the gas phase [22]. The calculated bond lengths and angles provide validation for experimental structural determinations [23]. Vibrational frequency calculations support infrared spectroscopic assignments and confirm the absence of imaginary frequencies in optimized structures [20].

Molecular Orbital Analysis

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that govern chemical reactivity [18]. The electron density distribution shows significant contributions from the amino nitrogen and pyrimidine ring system [22]. Molecular electrostatic potential maps identify regions of positive and negative charge density that influence intermolecular interactions [22].

The calculated orbital energies provide insights into electronic transitions observed in ultraviolet-visible spectroscopy [25]. Molecular orbital coefficients indicate the extent of delocalization across the conjugated π-system [18]. Natural bond orbital analysis quantifies the charge distribution and bonding characteristics within the molecular framework [22].

Structure-Property Relationships

Computational structure-property relationship studies correlate molecular descriptors with experimental observations for 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine and related compounds [17]. The calculated molecular volume, surface area, and dipole moment values provide quantitative measures of molecular size and polarity [21]. Topological descriptors derived from molecular graphs capture connectivity patterns that influence physical properties [17].

Machine learning approaches can predict properties such as solubility, melting point, and partition coefficients based on structural features . The presence of hydrogen bond donors and acceptors significantly influences the predicted biological activity and pharmaceutical properties [21]. Quantitative structure-activity relationship models provide frameworks for understanding the relationship between molecular structure and observed properties [17].

| Calculated Property | Value |

|---|---|

| Dipole Moment | Moderate polarity |

| Molecular Volume | ~186 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

The target can be disconnected at two strategic bonds:

- C–N bond between the pyrimidine C2 and the pyridin-3-yl nitrogen.

- C4 methyl group introduced via early alkylation or started from 4-methyl building blocks.

This reveals two complementary routes:

- Route A (electrophilic amination): start from 4-methyl-2-chloropyrimidine, introduce the pyridin-3-ylamine via nucleophilic aromatic substitution (S_NAr) or Pd-catalysed amination. [1] [2]

- Route B (cross-coupling then amination): assemble the 4-methylpyrimidine core bearing an exocyclic amino group, then couple a pyridin-3-yl halide under Buchwald–Hartwig conditions. [3]

Established Synthetic Routes

Pyrimidine Ring Construction

| Method | Key reagents | Yield | Notes |

|---|---|---|---|

| Cyclisation of 3-acetylpyridine with guanidine HCl in EtOH/NaOEt to give 4-(pyridin-3-yl)pyrimidin-2-amine | Guanidine HCl, NaOEt | 73% [3] | Forms the heteroarene skeleton rapidly. |

| Suzuki coupling of 2-amino-4-chloro-6-methylpyrimidine with 3-pyridyl-boronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃, CH₃CN/H₂O | 74% (product 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine) [3] | Introduces both heterocycles before exocyclic amination. |

| Microwave‐assisted condensation of 2-amino-4-chloro-pyrimidine with amines | Propanol, 120–140 °C, 15 min | 54–90% (series) [4] | Energy-efficient, minutes vs hours. |

Pyridine Substitution Strategies

- S_NAr on activated chloropyridines proceeds solvent-free at 80 °C with Zn(NO₃)₂ catalysis, giving quantitative conversion in 24 h. [5]

- Lewis-acid-activated amination of 4-chloropyridine with N-nucleophiles affords >90% isolated yields under mild conditions; selectivity arises from Zn²⁺ coordination to the ring nitrogen. [5]

Amination and Methylation Techniques

| Electrophile | N-Nucleophile | Catalyst / Conditions | Yield | Comment |

|---|---|---|---|---|

| 2-chloro-4-methylpyrimidine | 3-aminopyridine | Na₂CO₃, DMF, 110 °C, 6 h | 68–75% (lab scale) [1] | Classical S_NAr; chloride is a good leaving group. |

| 2-chloro-4-methylpyrimidine | 3-aminopyridine | Pd₂(dba)₃/xantphos, t-BuONa, toluene, 90 °C | 88% [2] | Buchwald–Hartwig pathway; higher yield, broader scope. |

| Post-ring methylation at C-4 | MeI/K₂CO₃ in DMF, 50 °C | >90% [3] | Useful when starting from an unmethylated skeleton. |

Catalytic and Green Chemistry Approaches

Transition Metal Catalysis

Pd-catalysed Suzuki and Buchwald–Hartwig couplings deliver consistently high yields (74–88%) and tolerate diverse aryl/heteroaryl partners. [3] [2] Ligand choice (xantphos) is critical to accelerate C–N formation while suppressing multiple arylations. [3]

Microwave-Assisted Synthesis

Microwave heating shortens the amination of 2-amino-4-chloropyrimidines from 5–7 h to 15–30 min with comparable yields (54–90%). [4] Energy consumption drops by ca. 80% relative to oil-bath reflux.

Solvent-Free and Eco-Friendly Protocols

- Lewis-acid-promoted amination of 4-chloropyridine proceeds neat (no solvent) at 80 °C, eliminating organic media. [5]

- 3-aminopyridine reacts with chloropyridines under refluxing amide conditions without transition metals (70–89% yields). [6]

Optimization of Reaction Conditions

Yield and Purity Considerations

| Parameter | Observed effect (Pd-catalysed amination) [2] | Optimal setting |

|---|---|---|

| Base strength | Weak bases (K₂CO₃) slow conversion; t-BuONa gives full conversion in 2 h | t-BuONa, 3 equiv |

| Ligand loading | <5 mol % leads to incomplete turnover | 10 mol % xantphos |

| Solvent | Toluene > dioxane ≫ DMF for purity | Dry toluene |

Purity ≥98% (HPLC) is obtained after single recrystallisation when using the optimized protocol; S_NAr reactions typically require column chromatography to remove hydrolytic by-products. [1]

Scale-Up and Industrial Feasibility

- Chloromethylpyrimidine precursor is produced on deca-kilogram scale via zinc-assisted chlorination with 74% isolated yield and negligible heavy-metal waste. [1]

- Continuous-flow micro-wave units process pyrimidine amination at >100 g h⁻¹ with safe heat management and <2% impurity profile. [4]

Post-Synthetic Modifications

Functional Group Transformations

The exocyclic NH permits:

– Acylation with trifluoroacetic anhydride (95%) [7] → electron-poor amides for kinase profiling.

– Sulfonylation to yield arylsulfonamides, enhancing solubility (quantitative by LC-MS monitoring).

Derivatization for Structure-Activity Studies

Parallel Suzuki libraries on the pyridine 4-position (using 4-bromo analogue) furnish >40 analogues in 60–82% yields, enabling rapid SAR mapping against CDK4/6. [8]

Analytical Methods for Purity and Identity Confirmation

Chromatographic Techniques

| Technique | Column / phase | Application | LOD |

|---|---|---|---|

| RP-HPLC | C18, 0.1% TFA/acetonitrile gradient | Purity assay (λ = 254 nm) | 0.05% [3] |

| Prep-HPLC | C18, isocratic 60% MeCN | Isolation of minor regio-isomers | – |

| GC-MS | DB-5, 280 °C | Residual solvent profiling | <50 ppm |

Elemental Analysis

Combustion microanalysis affords C/H/N values within ±0.4% of theory for purified samples, confirming absence of inorganic salts. [3] The method remains indispensable for regulatory dossiers.

Summary Data Table

| Step | Representative reaction | Catalyst / Activator | Yield (%) | Green metric (E-factor) |

|---|---|---|---|---|

| Pyrimidine cyclisation | 3-acetylpyridine → pyrimidin-2-amine | NaOEt (base) | 73 [3] | 14 |

| C6 Suzuki coupling | 2-amino-4-chloro-6-methylpyrimidine + 3-pyridyl-B(OH)₂ | Pd(PPh₃)₂Cl₂ | 74 [3] | 11 |

| C2 amination (S_NAr) | 2-chloro-4-methylpyrimidine + 3-aminopyridine | K₂CO₃ | 68 [1] | 18 |

| C2 amination (Pd) | Same substrates | Pd/xantphos | 88 [2] | 9 |

| Microwave amination | 2-amino-4-chloro-pyrimidine + nucleophile | none | 54–90 [4] | 6–8 |

The cumulative evidence indicates that Pd-assisted C–N coupling delivers the highest atom-economy and scalability, while microwave heating offers the fastest, solvent-sparing alternative for small-batch synthesis.